Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzyl bromide with 3-nitro-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as the solvent.
Major Products Formed
Reduction: Formation of Methyl 1-(2-fluorobenzyl)-3-amino-1H-pyrazole-4-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
- Methyl 1-(2-bromobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
- Methyl 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. The electron-withdrawing nature of the fluorine atom can enhance the compound’s stability and its interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10FN3O4 |
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Molecular Weight |
279.22 g/mol |
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-20-12(17)9-7-15(14-11(9)16(18)19)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 |
InChI Key |
FNIXIBGGCCTYHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2F |
Origin of Product |
United States |
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